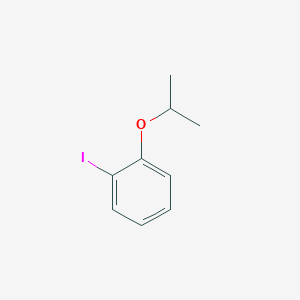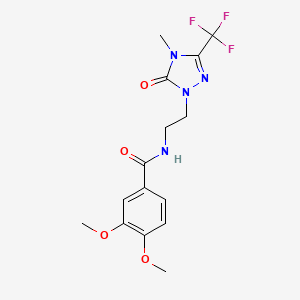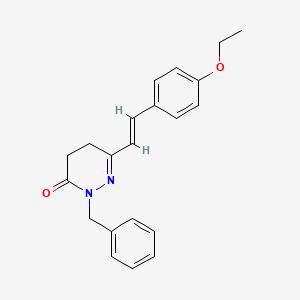![molecular formula C13H25NO2 B2781040 Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate CAS No. 2248335-52-4](/img/structure/B2781040.png)
Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate, also known as Boc-AMCHA, is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. Boc-AMCHA is a derivative of cyclohexylalanine, an amino acid that is commonly found in proteins.
Mécanisme D'action
The mechanism of action of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate is not fully understood, but it is believed to involve the interaction with specific receptors or enzymes. This compound has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of dopamine signaling in the brain. This compound may also inhibit the activity of certain enzymes, such as proteases, which are involved in the breakdown of proteins.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of proteases, which are enzymes that break down proteins. This compound has also been shown to enhance the stability and activity of peptides and peptidomimetics. In vivo studies have not yet been conducted, but this compound has the potential to modulate dopamine signaling in the brain, which could have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate in lab experiments include its ability to enhance the stability and activity of peptides and peptidomimetics, and its potential to modulate dopamine signaling in the brain. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise. Additionally, the mechanism of action of this compound is not fully understood, which could limit its utility in certain applications.
Orientations Futures
There are several future directions for research on Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate. One area of interest is the development of peptidomimetics that incorporate this compound and have enhanced activity and stability. Another area of interest is the study of the mechanism of action of this compound, particularly its interaction with dopamine receptors and enzymes. In vivo studies are needed to determine the physiological effects of this compound and its potential for the treatment of neurological disorders. Additionally, the synthesis of this compound could be optimized to improve its yield and efficiency.
Méthodes De Synthèse
The synthesis of Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate involves several steps, including the protection of the amine group, the activation of the carboxylic acid, and the coupling of the protected amine with the activated carboxylic acid. The final product is obtained by removing the protecting group from the amine. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate has been used in scientific research as a building block for the synthesis of peptides and peptidomimetics. Peptides are short chains of amino acids that play important roles in biological processes, such as signaling and regulation. Peptidomimetics are compounds that mimic the structure and function of peptides, but are more stable and have better pharmacokinetic properties. This compound can be incorporated into peptides and peptidomimetics to enhance their stability and activity.
Propriétés
IUPAC Name |
tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)8-10-4-6-11(9-14)7-5-10/h10-11H,4-9,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEZANUBYIPSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCC(CC1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2780958.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2780959.png)
![2-[(2,5-Dichlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2780960.png)



![N-(2-ethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2780969.png)
![2-Chloro-N-[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)ethyl]propanamide](/img/structure/B2780971.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2780974.png)
![1,6,8-Triazatricyclo[7.2.1.0,2,7]dodeca-2(7),3,5-triene dihydrochloride](/img/structure/B2780976.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2780978.png)
